

Spectroscopic Data and Experimental Protocols for Henriol B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Henriol B*

Cat. No.: B15595504

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A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Henriol B**, a dimeric sesquiterpenoid natural product. The information is compiled for researchers, scientists, and professionals involved in drug development who require precise data for identification, characterization, and further investigation of this compound. All data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the acquisition of the spectroscopic data are also provided.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of **Henriol B**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M + Na] ⁺	715.2730	715.2726	C ₃₈ H ₄₄ O ₁₂ Na

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **Henriol B** was accomplished through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H (proton) and ¹³C (carbon) NMR data were acquired in deuteriochloroform (CDCl₃).

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	2.58	m	
2 α	0.83	m	
2 β	0.18	m	
3	1.85	m	
5	2.13	d	6.0
6	6.39	d	6.0
9	2.11	m	
14	0.86	s	
15	1.17	s	
1'	2.58	m	
2' α	0.77	m	
2' β	0.44	m	
3'	1.85	m	
5'	2.13	d	6.0
6'	6.71	s	
9'	2.11	m	
13'	2.40	s	
14'	1.30	s	
15'	1.71	br s	
1"	3.67	s	
4"	3.68	s	
5"	4.41	d	4.6
6"	5.59	s	

2'''	5.12	br t	7.2
3'''	2.14	s	
6'''	5.08	br t	7.2
8'''	1.60	s	
9'''	1.62	s	
10'''	1.68	s	
OMe	3.84	s	

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Position	δ C (ppm)	Position	δ C (ppm)
1	35.8	1'	35.8
2	19.8	2'	19.8
3	29.7	3'	29.7
4	86.1	4'	86.1
5	45.2	5'	45.2
6	139.3	6'	138.5
7	138.2	7'	137.5
8	198.6	8'	202.3
9	47.9	9'	47.9
10	41.5	10'	41.5
11	138.2	11'	137.5
12	170.1	12'	170.1
13	20.9	13'	20.9
14	16.5	14'	16.5
15	28.1	15'	28.1
1"	200.6	5"	75.1
2"	128.5	6"	158.2
3"	143.8	OMe	51.8
4"	199.3		

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of **Henriol B**.

General Experimental Procedures

- Optical Rotations: Measured on a JASCO P-1020 digital polarimeter.
- UV Spectra: Recorded on a Shimadzu UV-2450 spectrophotometer.
- IR Spectra: Obtained using a Bruker Tensor-27 FT-IR spectrometer with KBr pellets.
- NMR Spectra: Recorded on a Bruker AV-500 spectrometer (500 MHz for ¹H and 125 MHz for ¹³C). Chemical shifts (δ) are reported in ppm with reference to the solvent signals (CDCl₃: δ H 7.26, δ C 77.0).
- Mass Spectrometry: HR-ESI-MS were measured on a Bruker Apex II spectrometer.
- Chromatography: Silica gel (200–300 mesh, Qingdao Marine Chemical Inc., China), Sephadex LH-20 (Amersham Biosciences), and reversed-phase C18 silica gel (40–63 μ m, Merck) were used for column chromatography.
- Thin Layer Chromatography (TLC): Performed on precoated silica gel GF254 plates (Qingdao Marine Chemical Inc., China). Spots were visualized by spraying with 10% H₂SO₄ in EtOH followed by heating.

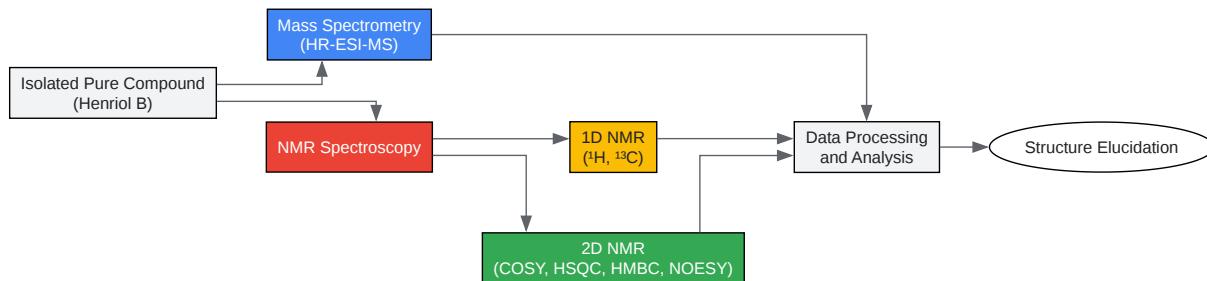
Extraction and Isolation

The air-dried and powdered roots of *Chloranthus henryi* were extracted with 95% ethanol. The extract was then partitioned between petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and reversed-phase C18 silica gel to yield pure **Henriol B**.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Henriol B**, from the isolated compound to the final elucidated structure.



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Caption: Workflow for the spectroscopic analysis of **Henriol B**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com